Deoxyketoprofen Deoxyketoprofen
Brand Name: Vulcanchem
CAS No.: 73913-48-1
VCID: VC20820799
InChI: InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18)
SMILES: CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O
Molecular Formula: C16H16O2
Molecular Weight: 240.3 g/mol

Deoxyketoprofen

CAS No.: 73913-48-1

Cat. No.: VC20820799

Molecular Formula: C16H16O2

Molecular Weight: 240.3 g/mol

* For research use only. Not for human or veterinary use.

Deoxyketoprofen - 73913-48-1

Specification

CAS No. 73913-48-1
Molecular Formula C16H16O2
Molecular Weight 240.3 g/mol
IUPAC Name 2-(3-benzylphenyl)propanoic acid
Standard InChI InChI=1S/C16H16O2/c1-12(16(17)18)15-9-5-8-14(11-15)10-13-6-3-2-4-7-13/h2-9,11-12H,10H2,1H3,(H,17,18)
Standard InChI Key RYYYTOGKTKBJDJ-UHFFFAOYSA-N
SMILES CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O
Canonical SMILES CC(C1=CC=CC(=C1)CC2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Properties

Molecular Structure

Deoxyketoprofen features a propanoic acid moiety attached to a phenyl ring, which is substituted at the meta position (3-position) with a benzyl group. This structure can be contrasted with ketoprofen, which contains a benzoyl group at the same position. The molecular formula is C₁₆H₁₆O₂, differing from ketoprofen (C₁₆H₁₄O₃) by having one less oxygen atom and two more hydrogen atoms.

Physical and Chemical Properties

While specific physicochemical data for deoxyketoprofen is limited in the available literature, some properties can be inferred from its structure and relationship to similar compounds:

PropertyValue/DescriptionNotes
Molecular FormulaC₁₆H₁₆O₂Compared to ketoprofen (C₁₆H₁₄O₃)
Molecular WeightApproximately 240.3 g/molCalculated from molecular formula
Functional GroupsCarboxylic acid, benzyl groupKey structural features
SolubilityLimited water solubility (predicted)Based on structural similarity to other propanoic acid derivatives
AppearanceLikely a crystalline solidCommon for similar carboxylic acids

Relationship to Ketoprofen Family

Structural Comparison

The structural relationship between deoxyketoprofen and ketoprofen provides important context for understanding this compound. Ketoprofen [(RS)-2-(3-benzoylphenyl)propanoic acid] contains a carbonyl group linking two phenyl rings, whereas deoxyketoprofen replaces this with a methylene (-CH₂-) group.

Dexketoprofen, the S-enantiomer of ketoprofen, has been more extensively studied and possesses documented analgesic, antipyretic, and anti-inflammatory properties . It is a non-selective COX inhibitor used for treating acute pain conditions, with research demonstrating efficacy in postoperative pain, renal colic, acute musculoskeletal disorders, and dysmenorrhea .

Synthesis and Production Methods

Industrial Considerations

Industrial production of deoxyketoprofen, if pursued, would need to address:

  • Scale-up challenges for reaction conditions

  • Purification strategies, potentially including crystallization or distillation

  • Quality control measures to ensure consistent product specifications

  • Environmental and safety considerations typical of pharmaceutical manufacturing

Analytical Characterization

Chromatographic Methods

Effective separation and analysis of deoxyketoprofen would likely employ techniques similar to those used for ketoprofen and related compounds, including:

  • High-performance liquid chromatography (HPLC)

  • Gas chromatography (GC), potentially with derivatization

  • Thin-layer chromatography (TLC) for reaction monitoring and purity assessment

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